(R)-Morpholin-2-ylmethanol hydrochloride

Description

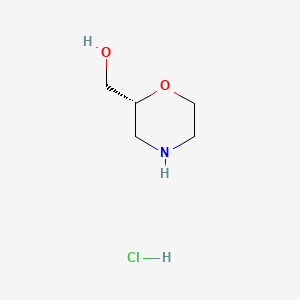

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-morpholin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGXGDBTUJNTKJ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156925-22-3, 1436436-17-7 | |

| Record name | (R)-2-Hydroxymethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-morpholin-2-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R Morpholin 2 Ylmethanol Hydrochloride

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount for producing optically active compounds like (R)-Morpholin-2-ylmethanol hydrochloride. These strategies aim to selectively generate the desired (R)-enantiomer over its (S)-counterpart, thereby avoiding the need for challenging and often inefficient chiral resolution steps. The two primary approaches employed are the chiral pool synthesis, which utilizes naturally occurring chiral molecules, and asymmetric catalysis, which uses chiral catalysts to induce stereoselectivity.

Chiral Pool Approach in this compound Synthesis

The chiral pool approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy incorporates a pre-existing stereocenter into the synthetic route, which is then carried through to the final product, thus ensuring the correct absolute stereochemistry.

A common and effective strategy for synthesizing this compound is the use of optically active C3 synthons, with (R)-epichlorohydrin being a prominent example. synthesiswithcatalysts.comresearchgate.net This versatile building block contains the necessary carbon framework and a stereocenter that directly corresponds to the C2 position of the target morpholine (B109124) ring.

A representative synthesis involves the reaction of (R)-epichlorohydrin with a suitable amine, such as N-benzylethanolamine. google.com The nucleophilic amino group of N-benzylethanolamine attacks the epoxide ring of (R)-epichlorohydrin, leading to a ring-opening reaction. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbon bearing the chlorine atom, forming the morpholine ring. This process yields N-benzyl-(R)-morpholin-2-ylmethanol. The final step involves the removal of the N-benzyl protecting group, typically through catalytic hydrogenation using a palladium catalyst, to afford (R)-Morpholin-2-ylmethanol, which can then be converted to its hydrochloride salt. google.com This method is advantageous as the stereochemistry is established from the outset by the choice of the (R)-epichlorohydrin starting material.

Similarly, chiral N-substituted ethanolamine (B43304) derivatives can be employed. Syntheses starting from enantiopure amino alcohols provide a robust pathway to cis-3,5-disubstituted morpholines and other analogues, highlighting the versatility of using chiral amino alcohol precursors. e3s-conferences.org

Nature provides a vast repository of chiral molecules that can serve as precursors in complex syntheses. Sugars, amino acids, and other metabolites are excellent starting points for the chiral pool approach. For the synthesis of morpholine derivatives, D-Mannitol has been successfully utilized. google.com

In one reported route, D-Mannitol is transformed through a series of steps, including protection and oxidative cleavage, to generate a chiral aldehyde intermediate. google.com This aldehyde undergoes reductive amination with benzylamine, and subsequent chemical modifications induce cyclization to form a morpholinone ring. Reduction of the morpholinone, followed by deprotection, yields the desired chiral morpholin-2-ylmethanol (B1335951) scaffold. google.com This approach demonstrates how a complex, naturally occurring stereochemistry in a molecule like D-Mannitol can be strategically manipulated to construct the target heterocyclic system. Biocatalytic methods, employing enzymes like alcohol dehydrogenases, are also increasingly used to create key chiral precursors with high enantiomeric purity for various pharmaceuticals, a strategy that can be adapted for morpholine synthesis. mdpi.comnih.gov

Asymmetric Catalysis in the Production of this compound and its Analogues

Asymmetric catalysis represents a more atom-economical and elegant approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product from a prochiral substrate. This method avoids the stoichiometric use of chiral auxiliaries or starting materials.

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral N-heterocycles. nih.govsemanticscholar.org This method typically involves the synthesis of an unsaturated precursor, a dehydromorpholine, which is then stereoselectively reduced in the presence of a chiral metal catalyst.

Researchers have developed a highly effective asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium complex with a large bite-angle bisphosphine ligand, such as the SKP-Rh complex. nih.govsemanticscholar.orgrsc.org This catalytic system has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govsemanticscholar.org The reaction is performed under hydrogen gas, and the chiral ligand on the rhodium center directs the hydrogen addition to one face of the double bond, thereby creating the stereocenter at the C2 position with high fidelity. nih.gov The resulting N-protected (R)-morpholine-2-carboxamide or similar derivative can then be converted to (R)-Morpholin-2-ylmethanol. The success of this method is notable for substrates bearing various substituents, indicating the robustness of the catalytic system. semanticscholar.org

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines nih.govsemanticscholar.org

| Substrate Substituent (R) | Catalyst | Enantiomeric Excess (ee) | Yield |

| Phenyl | (R,R,R)-SKP-Rh | >99% | >99% |

| 4-Methylphenyl | (R,R,R)-SKP-Rh | >99% | >99% |

| 4-Methoxyphenyl | (R,R,R)-SKP-Rh | >99% | >99% |

| 2-Thienyl | (R,R,R)-SKP-Rh | 98% | >99% |

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. These catalysts offer advantages in terms of stability, lower toxicity, and ready availability. For the synthesis of chiral morpholines, organocatalytic strategies often involve the enantioselective functionalization of a linear precursor followed by a cyclization step.

One such approach involves the enantioselective α-chlorination of an aldehyde, catalyzed by a chiral amine catalyst. nih.gov The resulting chiral α-chloro aldehyde can be reduced to the corresponding chlorohydrin without loss of enantiomeric purity. This chiral chlorohydrin is then reacted with an appropriate amino alcohol, and a base-induced intramolecular cyclization furnishes the desired C2-functionalized N-protected morpholine with good to excellent enantioselectivity. nih.gov

Another powerful organocatalytic method is the enantioselective halocyclization. For instance, an alkenol substrate can be cyclized in the presence of a halogen source and a chiral catalyst, such as a cinchona alkaloid derivative, to produce chlorinated morpholines with high yields and enantioselectivities. rsc.org Although this specific example yields 2,2-disubstituted morpholines, the underlying principle of using a chiral organocatalyst to control the stereochemical outcome of the ring-forming step is broadly applicable to the synthesis of chiral morpholine scaffolds. rsc.org

Table 2: Organocatalytic Synthesis of Chiral Morpholine Precursors nih.gov

| Aldehyde Substrate | Organocatalyst | Intermediate | Final Morpholine Product ee | Overall Yield |

| Propanal | Proline-derived | (R)-2-chloro-1-propanol | 92% | 55% |

| Butanal | Proline-derived | (R)-2-chloro-1-butanol | 96% | 60% |

| Hexanal | Proline-derived | (R)-2-chloro-1-hexanol | 98% | 58% |

Design and Application of Chiral Ligands and Auxiliaries in Stereocontrol

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. This is often achieved through asymmetric catalysis using chiral ligands or by employing chiral auxiliaries that direct the stereochemical outcome of a reaction.

One effective strategy for synthesizing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. nih.gov This method utilizes transition-metal catalysts, typically rhodium, complexed with chiral diphosphine ligands. The choice of ligand is critical for achieving high enantioselectivity. Ligands with large bite angles, such as (R,R,R)-SKP, have proven effective in creating a chiral environment around the metal center, leading to the desired product in high yield and excellent enantiomeric excess (up to 99% ee). nih.gov The congested and electron-rich nature of the dehydromorpholine substrate makes this transformation challenging, often requiring an N-acyl directing group to activate the substrate for hydrogenation. nih.gov

Chiral auxiliaries offer another robust method for stereocontrol. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to guide a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. A practical synthesis of chiral 1,2-amino alcohols, key precursors for morpholines, utilizes pseudoephedrine as a chiral auxiliary. nih.govresearchgate.net In this approach, arylglyoxals react with pseudoephedrine in a Brønsted acid-catalyzed reaction to form morpholinone products with high yield and diastereoselectivity. nih.govresearchgate.net The rigid structure of the resulting intermediate directs subsequent reactions, and the auxiliary can be cleaved to yield the chiral amino alcohol. nih.gov

Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols is another method that leverages the stereochemistry of the starting material to produce chiral morpholines. banglajol.infobanglajol.info In this intramolecular reaction, the stereocenters present in the amino alcohol precursor dictate the stereochemistry of the newly formed morpholine ring.

| Chiral Agent Type | Example | Reaction Type | Substrate | Outcome (Yield, ee/de) |

| Chiral Ligand | (R,R,R)-SKP-Rh complex | Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | Quantitative yields, up to 99% ee nih.gov |

| Chiral Auxiliary | Pseudoephedrine | Diastereoselective Cyclization | Arylglyoxals | High yields and selectivities nih.govresearchgate.net |

| Chiral Precursor | Optically pure N-allyl-β-amino alcohol | Electrophile-induced Cyclization | N-allyl-β-amino alcohols | Up to 100% de banglajol.infobanglajol.info |

Enzymatic Resolution and Biocatalytic Pathways for Enantiomeric Enrichment

Biocatalysis, utilizing enzymes or whole microbial cells, presents a powerful and green alternative to traditional chemical methods for producing enantiopure compounds. These methods are highly selective and operate under mild conditions.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipase-catalyzed transesterification is a prominent example of this approach. nih.gov Lipases are enzymes that can selectively catalyze the acylation of one enantiomer in a racemic mixture of alcohols at a much faster rate than the other. mdpi.com This results in a mixture of an acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated.

The process involves reacting the racemic alcohol, such as morpholin-2-ylmethanol, with an acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate) in the presence of a lipase (B570770). researchgate.netmdpi.com The choice of enzyme, acyl donor, and solvent is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. nih.gov Candida antarctica lipase B (CalB) is a frequently used and highly effective biocatalyst for these resolutions, often providing high enantioselectivity. nih.gov The reaction is typically monitored to stop at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

| Enzyme | Substrate Type | Acyl Donor | Key Findings |

| Candida antarctica Lipase B (CalB) | Racemic heterobiaryl alcohols | Isopropenyl acetate | High thermostability and enantioselectivity (E = 120) nih.gov |

| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | High product enantiomeric excess (eep = 96.2%) in a two-phase system mdpi.com |

| Burkholderia cepacia Lipase | Racemic (R,S)-1-phenylethanol | Vinyl acetate | Excellent enantioselectivity (E = 379) in an ionic liquid/n-heptane system mdpi.com |

The use of whole microbial cells (e.g., bacteria, yeast, fungi) for biotransformations offers several advantages, as they contain a wide array of enzymes and the necessary cofactors for complex reactions. frontiersin.org These systems can be employed for the asymmetric synthesis of chiral building blocks for morpholines. Microbial processes can perform highly enantioselective reactions, including reductions of ketones to chiral secondary alcohols, which are key intermediates.

For example, NADPH-dependent dehydrogenases from microorganisms can exhibit high (R)- or (S)-selectivity in the reductive amination of ketones to form chiral amines. researchgate.net Similarly, microbial transformations can be used to produce chiral amino alcohols. While specific examples for (R)-Morpholin-2-ylmethanol are not extensively detailed in the provided literature, the principles are well-established. For instance, microorganisms like Pseudomonas aeruginosa are known to convert precursors into chiral hydroxy derivatives. frontiersin.org This approach, part of a field known as "White Biotechnology," leverages living cells as biocatalysts to generate valuable chiral products under environmentally benign conditions. frontiersin.org

Development of Efficient and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of routes that are not only efficient but also environmentally sustainable. This involves adhering to the principles of green chemistry to minimize waste and energy consumption.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In morpholine synthesis, traditional methods often involve multiple steps and harsh reagents. chemrxiv.orgchemrxiv.org

A recently developed green synthesis converts 1,2-amino alcohols directly to morpholines in a one or two-step, redox-neutral protocol. nih.govacs.org This method uses inexpensive and less hazardous reagents, such as ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.org A key feature is the selective monoalkylation of the amine, which avoids protection and deprotection steps. nih.gov This process significantly improves atom economy and reduces waste compared to older methods that might use reagents like chloroacetyl chloride followed by reduction with metal hydrides. chemrxiv.org The ability to perform these reactions on a large scale (>50 g) underscores their practical utility. acs.org Another green approach involves the use of N-formylmorpholine as a chemically stable, non-toxic, and non-corrosive green solvent for synthesizing other heterocyclic compounds. ajgreenchem.com

The use of transition-metal catalysts, while effective, can lead to product contamination with toxic heavy metals and often requires costly purification steps. Consequently, there is growing interest in developing metal-free catalytic systems. nih.gov

For the formation of the morpholine core, metal-free intramolecular cyclization reactions are an attractive strategy. Boron trifluoride etherate, a Lewis acid, can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form the morpholine ring in good yields. organic-chemistry.org Another metal-free approach is electrophile-induced cyclization. For instance, the reaction of N-allyl-β-amino alcohols with bromine (Br₂) induces an intramolecular cyclization to form bromomethyl-substituted morpholines. banglajol.infobanglajol.info This reaction proceeds without a metal catalyst and allows for the stereospecific conversion of a chiral amino alcohol into a chiral morpholine. Such methods, which avoid precious or toxic metals, are increasingly important for the sustainable synthesis of pharmaceutical intermediates.

Synthesis of Structurally Modified this compound Derivatives

The synthesis of derivatives of (R)-Morpholin-2-ylmethanol is a focal point in medicinal chemistry due to the prevalence of the morpholine scaffold in a wide range of biologically active compounds. e3s-conferences.org Methodologies for structural modification can be broadly categorized by the region of the molecule being functionalized: the morpholine ring itself or the hydroxymethyl side chain. These modifications are crucial for developing new chemical entities with tailored properties.

Regioselective Functionalization of the Morpholine Ring System

The secondary amine within the morpholine ring of (R)-Morpholin-2-ylmethanol is the most common site for regioselective functionalization. Its nucleophilic nature allows for a variety of substitution reactions, primarily N-alkylation and N-arylation, to introduce diverse substituents.

N-alkylation is a fundamental transformation, often achieved by reacting the morpholine nitrogen with alkyl halides or through reductive amination. For instance, the N-alkylation of morpholine with various alcohols can be performed in a gas-solid phase using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This method is applicable to low-carbon primary alcohols, proceeding via a dehydrogenation-condensation-hydrogenation sequence. researchgate.net While secondary alcohols can be used, they typically result in lower product selectivity. researchgate.net

N-arylation introduces an aromatic moiety to the morpholine nitrogen, a critical step in the synthesis of many pharmaceutical agents. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this purpose. nih.govresearchgate.net These reactions offer a broad scope for coupling morpholines with various aryl halides (chlorides, bromides) and sulfamates. researchgate.netresearchgate.net Palladium-based catalysts are common, often utilizing specialized phosphine (B1218219) ligands to achieve high efficiency. researchgate.net Metal-free strategies have also been developed as sustainable alternatives. nih.gov

A patent describes the N-substitution of chiral 2-hydroxymethyl morpholine by reacting the amino group with corresponding electrophilic reagents in the presence of a base. google.com The choice of base and solvent is critical for the reaction's success, with options including organic amines like triethylamine (B128534) and inorganic bases such as potassium carbonate, in solvents ranging from dichloromethane (B109758) to dimethylformamide. google.com

| Reaction Type | Reagents & Catalysts | Key Features | Reference |

|---|---|---|---|

| N-Alkylation with Alcohols | Primary Alcohols, CuO–NiO/γ–Al2O3 catalyst | Gas-solid phase reaction; effective for low-carbon alcohols. | researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl Halides/Sulfamates, Palladium Precatalysts, Phosphine Ligands, Base (e.g., NaOtBu) | Broad substrate scope including heteroaryl amines and N-heterocycles. | researchgate.net |

| N-Substitution with Electrophiles | Electrophilic Reagents (e.g., R-X), Base (e.g., Triethylamine, K2CO3) | General method for introducing a variety of N-substituents. | google.com |

Elaboration of the Hydroxymethyl Side Chain

The primary alcohol of the hydroxymethyl side chain provides another handle for synthetic modification. Standard organic transformations can be applied to this functional group to generate a variety of derivatives.

O-alkylation and O-arylation reactions can convert the hydroxyl group into an ether linkage. While direct literature on (R)-Morpholin-2-ylmethanol is specific, general methods for O-alkylation of alcohols are well-established. For example, a direct preparation of O-substituted hydroxylamines from alcohols involves their conversion to methanesulfonates followed by substitution. organic-chemistry.org Palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents with aryl halides also presents a viable strategy that could be adapted for the hydroxymethyl group. organic-chemistry.org

These reactions typically require the activation of the hydroxyl group or the use of coupling agents. The specific conditions would be selected to be compatible with the amine functionality in the morpholine ring, which might require a protection-deprotection sequence if the desired reagent is reactive towards both the alcohol and the amine.

| Transformation | Potential Reagents | Reaction Class | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl Halides (with base), Methanesulfonates | Nucleophilic Substitution | organic-chemistry.org |

| O-Arylation | Aryl Halides, Pd-catalyst | Cross-Coupling Reaction | organic-chemistry.org |

| Esterification | Acyl Chlorides, Carboxylic Anhydrides | Nucleophilic Acyl Substitution | N/A |

| Oxidation | PCC, Swern, Dess-Martin Periodinane | Oxidation of Primary Alcohol | N/A |

Preparation of Hydrochloride Salt Forms for Synthetic Utility

For practical application in multi-step syntheses, amines like (R)-Morpholin-2-ylmethanol are often converted into their salt forms, most commonly the hydrochloride salt. This preparation serves several critical purposes, including improved stability, ease of handling, and purification. google.com

The free base of (R)-Morpholin-2-ylmethanol can be an oil or a low-melting solid, which can be difficult to handle and purify on a large scale. Conversion to the hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, weigh, and store. google.com A key advantage of salt formation is its utility in purification. Crystallization of the hydrochloride salt from a suitable solvent system can effectively remove process-related impurities that are difficult to separate from the free base. google.com

A patented process describes the production of high-purity 2-hydroxymethylmorpholine salt by crystallizing it from a solution containing the free base and an acid, such as hydrochloric acid. google.com The process is designed to separate the desired product from impurities, including byproducts like 1,4-oxazepane (B1358080) compounds. google.com The salt can then be used in subsequent reactions, where the free base can be regenerated in situ by the addition of a suitable base. This avoids the need to handle the often less stable free amine directly.

| Attribute | Description | Reference |

|---|---|---|

| Physical Form | Converts oils or low-melting solids into stable, crystalline solids. | google.com |

| Purification | Enables purification by crystallization, removing process impurities. | google.com |

| Handling & Stability | Improves shelf-life and simplifies weighing and transfer for reactions. | google.com |

| Synthetic Utility | Allows for controlled release of the free base in situ during a subsequent reaction. | google.com |

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies

Reactivity Profiles of the Morpholine (B109124) Nitrogen and Hydroxyl Groups in (R)-Morpholin-2-ylmethanol Hydrochloride

The reactivity of (R)-Morpholin-2-ylmethanol is characterized by the interplay between its secondary amine and primary alcohol functionalities.

The secondary amine of the morpholine ring in this compound is a key center for nucleophilic reactions. However, in its hydrochloride salt form, the nitrogen atom is protonated, forming a morpholinium ion. This protonation effectively neutralizes the lone pair of electrons on the nitrogen, rendering it non-nucleophilic. For the amine to exhibit its inherent nucleophilic character, deprotonation with a base is required to regenerate the free secondary amine.

The reactivity of the free morpholine amine is generally typical of secondary amines, allowing it to participate in reactions such as N-alkylation, N-acylation, and the formation of enamines. wikipedia.org However, the structure of the morpholine ring itself modulates this reactivity. The presence of the ether oxygen atom at the 4-position withdraws electron density from the nitrogen atom through an inductive effect. This reduces the nitrogen's basicity and nucleophilicity compared to analogous saturated heterocyclic amines like piperidine (B6355638). wikipedia.orgmasterorganicchemistry.com This effect is quantitatively captured by Mayr's nucleophilicity parameters, which provide a scale for comparing the reactivity of different nucleophiles. masterorganicchemistry.comresearchgate.net

| Amine | Structure | Nucleophilicity Parameter (N) in H₂O | Nucleophilicity Parameter (N) in MeCN |

|---|---|---|---|

| Piperidine | C₅H₁₁N | 18.1 | 17.76 |

| Morpholine | C₄H₉NO | 15.6 | 15.65 |

| Pyrrolidine | C₄H₉N | - | 18.58 |

Data sourced from multiple studies. masterorganicchemistry.comresearchgate.net The higher the N value, the greater the nucleophilicity.

As the data indicates, morpholine is approximately 300 times less nucleophilic than piperidine in an aqueous solvent, a direct consequence of the electron-withdrawing nature of the ring's oxygen atom. masterorganicchemistry.com

The primary alcohol (-CH₂OH) group in (R)-Morpholin-2-ylmethanol is a versatile functional group capable of undergoing a range of transformations common to primary alcohols. These include oxidation to form an aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion into a better leaving group for nucleophilic substitution reactions. libretexts.org

Conversion of the primary alcohol to an alkyl halide can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. These reactions typically proceed through an S_N_2 mechanism for primary alcohols. libretexts.org The S_N_2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. However, since the reaction occurs on the primary carbon of the hydroxymethyl group, which is not the chiral center, the (R) configuration of the C2 carbon in the morpholine ring remains unaffected.

Alternatively, the hydroxyl group can be converted into an excellent leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org This transformation is particularly useful as it occurs without disturbing the C-O bond of the alcohol, thus proceeding with full retention of the configuration at the adjacent chiral center. libretexts.org The resulting (R)-2-(tosyloxymethyl)morpholine is a stable intermediate that is highly susceptible to subsequent S_N_2 reactions.

The morpholine ring is a saturated heterocycle and is generally stable under many reaction conditions. However, under specific oxidative conditions, the ring can be induced to open. Theoretical studies using quantum chemistry have explored the pathways for the oxidation of morpholine. nih.gov These studies indicate that hydrogen abstraction from the ring can form carbon-centered radicals, such as the morpholin-2-yl radical. Subsequent reaction with molecular oxygen can initiate a cascade leading to low-energy pathways for ring-opening, potentially involving a 1,5-hydrogen shift and the formation of cyclic epoxy intermediates. nih.gov

Furthermore, methods for the direct oxidative ring-opening of morpholine derivatives have been developed. One such method utilizes visible light as an energy source and molecular oxygen as the terminal oxidant to cleave the C(sp³)–C(sp³) bond within the morpholine ring under mild conditions, avoiding the need for harsh reagents or transition metals. google.com While less common, ring-opening of activated morpholine systems, such as morpholin-2-ones, via nucleophilic attack by amines has also been reported. Ring-expansion reactions are not a typical reactivity mode for the morpholine heterocycle itself, though such transformations are known in other strained heterocyclic systems. researchgate.net

Computational Chemistry and Theoretical Investigations of this compound Reactivity

Molecular Dynamics (MD) Simulations of Reactant-Catalyst Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insight into conformational changes, solvation effects, and intermolecular interactions, such as those between a reactant and a catalyst. For a chiral molecule like this compound, MD simulations could be particularly useful in understanding:

The preferred binding modes of the molecule to a chiral catalyst.

The role of solvent molecules in mediating reactant-catalyst interactions.

The conformational dynamics of the morpholine ring and the hydroxymethyl side chain, and how these dynamics influence reactivity.

Although MD simulations have been applied to study systems containing amino alcohols or other complex amines, specific simulations detailing the interactions of this compound with catalysts are not present in the current body of literature.

Elucidation of Selectivity Mechanisms (Chemo-, Regio-, and Stereoselectivity)

The structure of this compound presents several interesting questions of selectivity.

Chemoselectivity: In reactions with electrophiles, will reaction occur at the oxygen of the hydroxyl group or, after deprotonation, at the nitrogen of the amine?

Regioselectivity: In reactions like ring-opening of epoxides, will the amine or the alcohol moiety act as the nucleophile, and at which carbon of the epoxide will it attack?

Stereoselectivity: The existing stereocenter at C2 can direct the stereochemical outcome of reactions at adjacent atoms or when the molecule is used as a chiral ligand or auxiliary.

Understanding these selectivity mechanisms is crucial for the synthetic application of this compound. While general principles of selectivity in amino alcohols are well-established, and studies on other morpholine derivatives have explored selectivity in specific contexts (e.g., as inhibitors in hydrogenation), a detailed mechanistic elucidation for this compound is lacking.

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations can provide a detailed picture of the electronic properties of a molecule, which are fundamental to its reactivity. Key properties that could be characterized for this compound include:

Atomic Charges: Distribution of electron density across the molecule.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity in frontier molecular orbital theory.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the electron density surface, indicating regions susceptible to nucleophilic or electrophilic attack.

Such a characterization would provide a theoretical foundation for the observed and predicted reactivity of the molecule. However, a dedicated study providing this quantum chemical characterization for this compound has not been identified.

Advanced Research Applications in Organic and Materials Chemistry

(R)-Morpholin-2-ylmethanol Hydrochloride as a Chiral Building Block

The inherent chirality and functional groups of this compound make it a versatile starting material for synthesizing a wide array of complex organic structures.

Construction of Complex Heterocyclic Scaffolds

The morpholine (B109124) ring system is a prevalent feature in many biologically active compounds and functional materials. researchgate.netlifechemicals.com this compound serves as a key starting material for the stereoselective synthesis of more complex morpholine derivatives, as well as other important heterocyclic systems like quinazolines and quinolines. semanticscholar.orgnih.govresearchgate.netresearchgate.net The synthesis of these scaffolds is critical in medicinal chemistry, as they form the core of many therapeutic agents. semanticscholar.orgresearchgate.net

For instance, the synthesis of quinazoline (B50416) and quinoline (B57606) derivatives often involves multi-step reaction sequences where the chiral morpholine fragment can be incorporated to influence the stereochemical outcome of the final product. nih.govnih.gov The ability to construct these complex heterocyclic structures with high stereochemical control is essential for developing new drugs and materials with desired properties. researchgate.netlifechemicals.com

Asymmetric Synthesis of Structurally Diverse Molecules

This compound is a cornerstone in asymmetric synthesis, a field focused on creating chiral molecules in an enantiomerically pure form. nih.gov Chiral molecules are crucial in pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The use of this chiral building block allows chemists to introduce a specific stereocenter into a target molecule, guiding the formation of the desired enantiomer. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Its utility lies in its bifunctional nature, possessing both a secondary amine and a primary alcohol. These functional groups can be selectively modified to build a wide range of structurally diverse molecules. This approach has been successfully employed in the synthesis of various chiral compounds, where the morpholine moiety acts as a chiral auxiliary or a key structural element. researchgate.netsemanticscholar.orgresearchgate.net

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of different but structurally related molecules, known as a library. This compound can serve as a central scaffold in the generation of such libraries. nih.gov By systematically reacting the amine and alcohol functionalities with a diverse set of reagents, a library of morpholine-based compounds can be efficiently produced. This strategy allows for the exploration of a broad chemical space to identify molecules with specific biological activities or material properties. The generation of a diverse morpholine template library has been demonstrated, showcasing the utility of this approach in creating a multitude of derivatives from a common intermediate. nih.gov

Application as a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands is a central theme in asymmetric catalysis, where small amounts of a chiral catalyst can be used to produce large quantities of an enantiomerically enriched product. nih.govmdpi.com

Design and Synthesis of Ligand Frameworks Based on this compound

This compound provides a rigid and stereochemically defined backbone for the design and synthesis of novel chiral ligands. semanticscholar.org The nitrogen and oxygen atoms within the morpholine ring, along with the hydroxyl group, can act as coordination sites for metal centers. By modifying the structure of this compound, for example, by introducing phosphine (B1218219) or other coordinating groups, a variety of bidentate and tridentate chiral ligands can be prepared. semanticscholar.org The design of these ligands is crucial for achieving high levels of enantioselectivity in catalytic reactions. nih.gov

Enantioselective Transformations Mediated by Derived Ligands

Chiral ligands derived from this compound have been successfully employed in a range of enantioselective transformations. These ligands, when complexed with a transition metal, can create a chiral environment that directs the stereochemical course of a reaction. mdpi.com

One notable application is in asymmetric hydrogenation, a powerful method for the synthesis of chiral compounds. semanticscholar.orgrsc.org For example, rhodium complexes bearing chiral bisphosphine ligands derived from morpholine structures have been shown to be highly effective catalysts for the asymmetric hydrogenation of various substrates, affording the desired products in high yields and with excellent enantioselectivities. semanticscholar.orgrsc.org These catalytic systems have been applied to the synthesis of 2-substituted chiral morpholines, which are important intermediates for bioactive compounds. semanticscholar.org

The success of these ligands in asymmetric catalysis highlights the importance of the rigid, chiral scaffold provided by the this compound starting material. The ability to fine-tune the electronic and steric properties of these ligands allows for the optimization of catalytic activity and enantioselectivity for specific transformations. researchgate.net

Catalyst Tuning and Optimization Studies

This compound serves as a valuable chiral scaffold for the development of novel organocatalysts. Its rigid morpholine core and defined stereochemistry are crucial for inducing asymmetry in chemical reactions. Researchers have synthesized and optimized catalysts based on this framework to achieve high levels of stereocontrol in various organic transformations.

A notable application is in the development of β-morpholine amino acid catalysts. These are designed by leveraging the structural features of (R)-morpholin-2-ylmethanol and related chiral precursors. Studies have shown that while morpholine-enamine catalysts can exhibit lower reactivity compared to their pyrrolidine-based counterparts—due to the electronic effect of the ring oxygen and the pyramidalization of the nitrogen—their catalytic performance can be significantly enhanced through strategic structural modifications. frontiersin.org

For instance, a new class of β-amino acid organocatalysts with a morpholine core has been synthesized and tested in the 1,4-addition of aldehydes to nitroolefins. frontiersin.org Computational and experimental data confirmed that catalysts derived from this scaffold can effectively control both diastereo- and enantioselectivity. The optimization of these catalysts involves tuning the steric hindrance and the electronic properties of substituents on the morpholine ring to create a well-defined chiral pocket around the active site. Despite the inherent challenges of the morpholine ring in enamine catalysis, these optimized systems have demonstrated excellent performance, requiring low catalyst loadings (e.g., 1 mol%) to achieve quantitative conversion, high diastereomeric excess (90–99% de), and excellent enantiomeric excess (70–99% ee). frontiersin.org The presence of a carboxylic acid group in the catalyst structure proved to be crucial for its activity. frontiersin.org

Table 1: Performance of a Morpholine-Based Organocatalyst in the 1,4-Addition Reaction

| Reactant 1 (Aldehyde) | Reactant 2 (Nitroolefin) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Conversion (%) |

|---|---|---|---|---|

| Propanal | trans-β-Nitrostyrene | 95 | 90 | >99 |

| Isovaleraldehyde | trans-β-Nitrostyrene | 99 | 99 | >99 |

| Propanal | (E)-1-nitro-2-(p-tolyl)ethene | 90 | 85 | >99 |

| Propanal | (E)-2-(4-chlorophenyl)-1-nitroethene | 99 | 70 | >99 |

Data derived from studies on optimized β-morpholine amino acid catalysts. frontiersin.org

Contributions to Material Science and Supramolecular Chemistry

The unique combination of chirality, hydrogen-bonding capabilities, and a stable heterocyclic structure makes this compound a promising building block for advanced materials and supramolecular systems.

Incorporation into Polymeric Materials with Tunable Properties (e.g., chirality, thermal stability)

The incorporation of morpholine derivatives into polymer chains is a strategy for developing advanced materials with enhanced properties. e3s-conferences.org While specific research on the polymerization of (R)-morpholin-2-ylmethanol was not found, the general application of morpholines suggests its potential. Morpholine moieties can serve as curing agents, stabilizers, and cross-linking agents, contributing to superior mechanical and thermal properties in polymers and resins. e3s-conferences.org

The chirality of (R)-morpholin-2-ylmethanol makes it an attractive candidate for creating chiral polymers. Such polymers are of great interest for applications like enantioselective membranes and chiral stationary phases for chromatography. nih.gov The introduction of a rigid, chiral monomer like a morpholine derivative into a polymer backbone can impart significant optical activity and create materials capable of chiral recognition. Furthermore, the thermal stability of polymers can be tuned by incorporating such heterocyclic structures. For example, the ring-opening polymerization of N-acyl morpholin-2-ones yields functionalized poly(aminoesters), and the thermodynamics of this process are highly dependent on the nature of the substituent on the nitrogen atom, indicating a pathway for tuning material properties. researchgate.net The incorporation of (R)-morpholin-2-ylmethanol could lead to polymers with high thermal stability and predictable degradation kinetics, which are desirable for biomedical applications. nih.govresearchgate.net

Precursor for Novel Ionic Liquids and Solvents

This compound is an ideal precursor for the synthesis of chiral ionic liquids (CILs). CILs are a class of advanced solvents with applications in asymmetric synthesis, chiral separations, and catalysis. researchgate.netnih.gov The synthesis of a CIL from this precursor would typically involve N-alkylation of the morpholine nitrogen to form a quaternary ammonium (B1175870) cation, followed by anion exchange.

The resulting morpholinium-based cation would possess a chiral center and a hydroxyl group, which can be further functionalized. These features allow for the creation of "designer" solvents with tunable properties. The choice of the N-alkyl substituent and the counter-anion (e.g., hexafluorophosphate, bis(trifluoromethylsulfonyl)imide) would influence key properties such as melting point, viscosity, and miscibility with other solvents. nih.gov CILs derived from chiral amino alcohols have been synthesized and used effectively as chiral selectors in capillary electrophoresis, demonstrating that the chiral moiety can create an environment capable of distinguishing between enantiomers. nih.gov

Table 2: Potential Chiral Ionic Liquids Derived from (R)-Morpholin-2-ylmethanol

| Cation Structure | Potential Anion (X⁻) | Key Features | Potential Applications |

|---|---|---|---|

| N-alkyl-(R)-2-(hydroxymethyl)morpholinium | Br⁻, BF₄⁻, PF₆⁻, NTf₂⁻ | Chirality, Hydroxyl functionality, Tunable N-alkyl chain | Asymmetric synthesis, Chiral chromatography, Enantioselective extraction |

| N,N-dialkyl-(R)-2-(hydroxymethyl)morpholinium | Cl⁻, PF₆⁻, NTf₂⁻ | Increased steric hindrance, Tunable properties via anion choice | Catalyst immobilization, Electrochemical applications |

This table represents potential CILs based on established synthetic routes for similar chiral precursors. researchgate.netnih.gov

Self-Assembly and Recognition Processes

The molecular structure of this compound contains all the necessary components for participation in self-assembly and molecular recognition events. The key drivers for these processes are non-covalent interactions, primarily hydrogen bonding. The molecule possesses multiple hydrogen bond donors (the secondary amine proton and the hydroxyl proton) and acceptors (the nitrogen and oxygen atoms of the morpholine ring and the hydroxyl oxygen).

In the solid state, these interactions can direct the formation of highly ordered, three-dimensional crystalline lattices. The presence of the hydrochloride salt further promotes strong ion-pairing and hydrogen bonding with the chloride anion. In solution, these same functional groups can engage in specific recognition events with other molecules (guests). The chirality of the molecule is critical, as it can lead to enantioselective recognition, where the morpholine derivative preferentially binds to one enantiomer of a chiral guest molecule over the other. This principle is the foundation of host-guest chemistry and has applications in chemical sensing and the separation of racemates. While specific host-guest studies involving this compound were not identified, its structural similarity to other well-studied chiral molecules suggests a high potential for its use in designing supramolecular systems based on specific molecular recognition.

Advanced Spectroscopic and Chromatographic Characterization in Research

Spectroscopic Analysis for Structural Confirmation and Stereochemical Assignment

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the specific three-dimensional arrangement of atoms in (R)-Morpholin-2-ylmethanol hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

In ¹H NMR, the chemical shifts and coupling patterns of the protons on the morpholine (B109124) ring and the hydroxymethyl side chain confirm the connectivity of the molecule. The morpholine ring typically adopts a chair conformation, leading to chemically distinct signals for axial and equatorial protons. stackexchange.com This conformational rigidity results in complex splitting patterns that can be resolved using high-field NMR instruments. stackexchange.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to definitively assign these proton signals and correlate them to their corresponding carbon atoms.

¹³C NMR spectroscopy provides information on the number and chemical environment of the carbon atoms. The spectrum would be expected to show five distinct signals, corresponding to the four unique carbons in the morpholine ring and the one in the hydroxymethyl group. epfl.ch

Table 1: Expected NMR Chemical Shift Data for this compound

This table presents typical, expected chemical shift (δ) ranges in ppm relative to a standard reference. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H NMR Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) |

|---|---|---|

| C2-H | 3.5 - 3.9 | 70 - 75 |

| C3-H₂ | 2.8 - 3.2 (axial), 3.8 - 4.2 (equatorial) | 45 - 50 |

| C5-H₂ | 2.8 - 3.2 (axial), 3.8 - 4.2 (equatorial) | 45 - 50 |

| C6-H₂ | 3.6 - 4.0 | 65 - 70 |

| -CH₂OH | 3.4 - 3.8 | 60 - 65 |

| -NH₂⁺- | Broad signal, variable | N/A |

| -OH | Broad signal, variable | N/A |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of the hydrochloride salt is C₅H₁₂ClNO₂, corresponding to a molecular weight of 153.61 g/mol . matrixscientific.com

In a typical mass spectrum, the compound would be ionized, often resulting in a protonated molecular ion [M+H]⁺ with an m/z value corresponding to the free base (C₅H₁₁NO₂). The analysis of fragment ions produced by the dissociation of the molecular ion helps to confirm the structure. Common fragmentation pathways for this molecule would include the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the morpholine ring.

Table 2: Predicted Mass Spectrometry Data for (R)-Morpholin-2-ylmethanol

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₅H₁₁NO₂ + H]⁺ | Protonated Molecular Ion (Parent Ion) | 118.08 |

| [C₄H₈NO]⁺ | Loss of hydroxymethyl group (-CH₂OH) | 86.06 |

| [C₂H₆N]⁺ | Ring cleavage fragment | 44.05 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. nist.gov

The presence of the hydroxyl (-OH) group from the methanol (B129727) substituent and the protonated amine (-NH₂⁺-) in the hydrochloride salt would give rise to a very broad absorption band in the high-frequency region (typically 3200-3500 cm⁻¹). researchgate.net Other key absorptions include C-H stretching of the alkyl chains, C-O stretching from the ether linkage in the morpholine ring, and C-N stretching from the amine. nist.govspectrabase.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl / Ammonium (B1175870) | O-H / N-H⁺ stretch | 3200 - 3500 (Broad) |

| Alkyl | C-H stretch | 2850 - 3000 |

| Ether | C-O-C stretch | 1050 - 1150 |

| Amine Salt | N-H⁺ bend | 1500 - 1600 |

| Alcohol | C-O stretch | 1000 - 1050 |

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. ljmu.ac.uk It is particularly sensitive to non-polar bonds and skeletal vibrations of the molecular backbone. chemicalbook.com For this compound, Raman spectra can provide detailed fingerprints of the morpholine ring's conformation. researchgate.net Studies on related morpholine compounds have used Raman spectroscopy to investigate structural properties under various conditions. scielo.org.mx

Enantioselective Raman spectroscopy is an advanced application that can differentiate between enantiomers. This technique relies on Raman optical activity (ROA), which measures a small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. The resulting ROA spectrum is a unique signature of a molecule's absolute configuration, providing a powerful tool for chiral discrimination. ljmu.ac.uk

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for elucidating its three-dimensional structure in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. semanticscholar.org

For this compound, a single-crystal X-ray structure analysis would provide unambiguous confirmation of the (R) stereochemistry at the C2 position. Furthermore, it would reveal the preferred conformation of the morpholine ring (typically a chair), the orientation of the hydroxymethyl substituent, and the intermolecular interactions, such as hydrogen bonding between the hydroxyl and ammonium groups and the chloride anion, that govern the crystal packing. mdpi.com

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the chemical and enantiomeric purity of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Using a standard reversed-phase column, this method can separate the target compound from synthesis-related impurities and degradation products.

To assess enantiomeric purity—that is, to quantify the amount of the unwanted (S)-enantiomer—chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. derpharmachemica.com The development of a robust chiral HPLC method is critical for ensuring that the compound meets stringent purity specifications. nih.gov Method validation would include assessments of linearity, accuracy, precision, and limits of detection and quantitation for the (S)-isomer. derpharmachemica.com Other techniques like chiral capillary electrophoresis (CE) also offer powerful means for enantiomeric separation. mdpi.com

Table 4: Example Parameters for Chiral HPLC Analysis

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2, Chiralpak series) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) derpharmachemica.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry (e.g., at 210-230 nm) or mass spectrometry |

| Temperature | Controlled, often ambient (e.g., 25 °C) |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of chiral molecules. The enantioselective separation of (R)-Morpholin-2-ylmethanol from its (S)-enantiomer is achieved by using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. phenomenex.com

For a polar molecule like (R)-Morpholin-2-ylmethanol, which contains both an alcohol and a secondary amine functional group, several types of CSPs are particularly effective. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are highly versatile and have become a primary choice for a wide range of chiral separations. phenomenex.com Additionally, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based phases) are well-suited for resolving polar and ionizable compounds like amino alcohols.

The development of a successful chiral separation method involves screening various combinations of CSPs and mobile phases. Three common mobile phase modes are employed:

Normal-Phase Mode: Utilizes non-polar solvents like hexane or heptane (B126788) mixed with a polar modifier, typically an alcohol (e.g., isopropanol, ethanol).

Reversed-Phase Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol, often with buffers to control the ionization state of the analyte.

Polar Organic Mode: Uses polar organic solvents such as methanol, ethanol, or acetonitrile, sometimes with acidic or basic additives to improve peak shape and resolution.

The primary goal of developing a chiral HPLC method is often to determine the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. Method development is a systematic process that begins with screening a selection of chiral columns and mobile phases to find conditions that provide baseline resolution of the enantiomers. chromatographyonline.com

Once a suitable method is established, it must be validated to ensure its accuracy, precision, and reliability for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters for an enantiomeric excess determination method include:

Specificity: The ability of the method to unequivocally assess the target enantiomer in the presence of other components, including its counter-enantiomer and any impurities.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the enantiomer over a specified range.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of each enantiomer.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Quantification (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

The results of such a validation study can be summarized in a data table.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from impurities | Rs = 2.1; No interference from process impurities |

| Linearity (R²) for minor enantiomer | R² ≥ 0.995 | 0.9992 |

| Range | LOQ to 120% of the specification limit for the minor enantiomer | 0.05% to 2.0% of total analyte concentration |

| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 103.2% |

| Precision (RSD%) | RSD ≤ 5.0% at LOQ; ≤ 2.0% at higher concentrations | RSD = 3.8% at LOQ; RSD = 1.1% at 1.0% level |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05% of a 1 mg/mL solution |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound is a salt containing polar hydroxyl and amine functional groups, which makes it non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible. To make it suitable for GC analysis, the compound must be chemically modified through derivatization to produce a more volatile and thermally stable analogue. libretexts.org

Derivatization targets the active hydrogen atoms in the alcohol (-OH) and amine (-NH) groups. libretexts.org The most common derivatization strategies for these functional groups are silylation and acylation.

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group or a similar silyl (B83357) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react with both alcohols and amines to produce volatile TMS-ethers and TMS-amines. The resulting derivatives are significantly less polar and more stable at the high temperatures used in GC. libretexts.org

Acylation: This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA). This reaction converts the alcohol and amine groups into ester and amide derivatives, respectively. The use of fluorinated acylating agents can also enhance detection sensitivity when using an electron capture detector (ECD). gcms.cz

For the parent compound, morpholine, a common derivatization method involves reaction with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine, which is then analyzed by GC-Mass Spectrometry (GC-MS). nih.gov While this specific reaction targets the secondary amine, a comprehensive analysis of (R)-Morpholin-2-ylmethanol would require derivatization of both the amine and the hydroxyl groups.

The choice of derivatization reagent and reaction conditions must be optimized to ensure the reaction proceeds to completion, avoiding the formation of multiple derivative species that would complicate the resulting chromatogram.

| Derivatization Method | Reagent | Target Functional Groups | Expected Derivative |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH | (R)-2-((trimethylsilyloxy)methyl) -4-(trimethylsilyl)morpholine |

| Acylation | TFAA (Trifluoroacetic anhydride) | -OH, -NH | (R)-(4-(trifluoroacetyl)morpholin-2-yl)methyl trifluoroacetate |

| Alkylation / Esterification | Pentafluorobenzyl bromide (PFBBr) | -NH, -OH | (R)-4-(pentafluorobenzyl)-2-((pentafluorobenzyl)oxymethyl)morpholine |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. nih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time.

For a reaction involving this compound, such as a derivatization or a coupling reaction, TLC can provide valuable real-time information. The process involves:

Spotting: A small aliquot of the reaction mixture is taken at various time points and spotted onto a TLC plate (typically silica (B1680970) gel). Spots of the starting material(s) and, if available, the expected product are also applied as standards.

Development: The plate is placed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined empirically to achieve good separation between the spots of the reactants and products. A common starting point for polar compounds like morpholine derivatives might be a mixture of a relatively non-polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol), sometimes with a small amount of a base like triethylamine (B128534) to prevent peak tailing.

Visualization: After the solvent front has moved up the plate, the plate is removed, dried, and the spots are visualized. While some compounds are visible under UV light, others may require staining with a chemical reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for amines) to become visible.

Analysis: The progress of the reaction is determined by comparing the intensity of the spot corresponding to the starting material with that of the product spot over time. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The retention factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is characteristic for each compound in a given TLC system.

| Time Point | Observation on TLC Plate (Visualized with KMnO₄ stain) | Interpretation |

|---|---|---|

| t = 0 min | Strong spot at Rf = 0.2 (Starting Material) | Reaction has not yet started. |

| t = 30 min | Spot at Rf = 0.2 is weaker; New spot appears at Rf = 0.6 (Product) | Reaction is in progress. |

| t = 60 min | Spot at Rf = 0.2 is very faint; Spot at Rf = 0.6 is strong | Reaction is nearing completion. |

| t = 90 min | Spot at Rf = 0.2 is absent; Strong spot at Rf = 0.6 | Reaction is complete. |

Emerging Trends and Future Directions in R Morpholin 2 Ylmethanol Hydrochloride Research

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of chiral morpholines, including (R)-Morpholin-2-ylmethanol, is an area of active research, with a strong emphasis on developing more efficient and selective methodologies. Traditional synthetic routes are often multi-step and may require the use of expensive or hazardous reagents. Consequently, current research is focused on pioneering novel reaction pathways and catalytic systems to streamline these processes.

One promising approach involves the use of asymmetric hydrogenation. Researchers have successfully developed bisphosphine-rhodium catalysts with large bite angles for the asymmetric hydrogenation of unsaturated morpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee). rsc.org Another innovative strategy is the catalytic asymmetric halocyclization, which furnishes morpholines containing a quaternary stereocenter. rsc.org This method utilizes cinchona alkaloid-derived catalysts to produce various chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities under mild conditions. rsc.org

Organocatalysis also represents a significant frontier. While the morpholine (B109124) nucleus has been considered less reactive in enamine catalysis compared to pyrrolidine, new β-morpholine amino acid catalysts have been designed. frontiersin.org These catalysts have proven effective in the 1,4-addition reaction of aldehydes to nitroolefins, demonstrating that the traditional limitations of the morpholine ring can be overcome with rational catalyst design. frontiersin.org Additionally, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols using bromine is another pathway being explored for creating highly substituted chiral morpholines. banglajol.info

The development of novel catalysts is a cornerstone of this trend. For instance, morpholine-modified palladium catalysts supported on materials like γ-Al2O3 have shown excellent selectivity in specific hydrogenation reactions, indicating the potential for creating highly specialized catalytic systems. mdpi.com

Table 1: Comparison of Modern Catalytic Systems for Chiral Morpholine Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reference |

| Bisphosphine-Rhodium | Asymmetric Hydrogenation | Quantitative yields, up to 99% enantiomeric excess (ee) | rsc.org |

| Cinchona Alkaloid-Derived Phthalazine | Asymmetric Halocyclization | High yields, excellent enantioselectivities, mild conditions | rsc.org |

| β-Morpholine Amino Acids | Organocatalytic 1,4-Addition | High efficiency, excellent diastereoselection, good enantioselectivity | frontiersin.org |

| Morpholine-Modified Pd/γ-Al2O3 | Selective Hydrogenation | High catalytic activity and selectivity, excellent recyclability | mdpi.com |

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific, predetermined properties. In the context of (R)-Morpholin-2-ylmethanol hydrochloride, advanced computational methods such as molecular docking and molecular dynamics (MD) simulations are being used to design novel derivatives with enhanced biological activity and selectivity. mdpi.com

Researchers are using these in silico techniques to predict the binding interactions of newly designed morpholine derivatives with biological targets. mdpi.comnih.gov For example, in the development of potential mTOR inhibitors, a design strategy focusing on morpholine-substituted tetrahydroquinoline (THQ) derivatives was guided by computational predictions of their binding affinity and stability within the mTOR active site. mdpi.com Similarly, docking simulations have been employed to screen and select dihydropyrazole derivatives containing a morpholine moiety as potent inhibitors of the APC-Asef interaction, which is implicated in colon cancer. nih.gov

These computational approaches not only accelerate the discovery process by prioritizing the synthesis of the most promising candidates but also provide deep insights into structure-activity relationships (SAR). nih.gov By understanding how specific structural modifications influence binding, scientists can tailor derivatives for improved potency, selectivity, and pharmacokinetic profiles. mdpi.com For instance, computational studies supported the finding that incorporating trifluoromethyl and morpholine groups into a tetrahydroquinoline scaffold significantly enhanced the selectivity and potency of mTOR inhibitors. mdpi.com

Development of Integrated Synthetic and Analytical Platforms

Efficiency in chemical research is increasingly dependent on the integration of synthesis and analysis. For chiral compounds like (R)-Morpholin-2-ylmethanol, where stereochemistry is critical, the development of platforms that combine automated synthesis with high-throughput analytical techniques is a growing trend. These integrated systems aim to accelerate the optimization of reaction conditions and the screening of compound libraries.

A key component of this trend is the advancement in analytical techniques for chiral molecules. While challenges remain in the sensing and separation of chiral compounds, new platforms are emerging. nih.gov Nanophotonic platforms, for instance, are being explored for enhanced chiral sensing. nih.gov Resonant nanostructures can significantly amplify circular dichroism signals, which could lead to more sensitive analytical methods for determining the enantiomeric purity of compounds like (R)-Morpholin-2-ylmethanol and its derivatives. nih.gov Such advancements in analytical chemistry are crucial for the development of integrated platforms where real-time monitoring and rapid characterization are essential.

The goal is to create seamless workflows where a library of (R)-Morpholin-2-ylmethanol derivatives can be synthesized, purified, and analyzed for key properties (e.g., purity, enantiomeric excess, biological activity) in a continuous, automated fashion. This integration minimizes manual intervention, reduces timelines, and allows for more extensive exploration of chemical space.

Expansion into New Areas of Specialty Chemical and Advanced Material Development

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, its unique structural and chemical properties make it a candidate for applications in specialty chemicals and advanced materials. The parent morpholine heterocycle is already used in a variety of industrial applications, providing a basis for exploring the potential of its chiral derivatives. silverfernchemical.com

Morpholine itself is utilized as a corrosion inhibitor in boiler water treatment systems, a component in rubber vulcanization accelerators, and a solvent in chemical synthesis. silverfernchemical.com The introduction of the chiral hydroxymethyl group in (R)-Morpholin-2-ylmethanol offers a reactive handle for incorporation into larger molecular architectures, such as polymers and coatings. This could lead to the development of advanced materials with tailored properties. For example, its integration into polymer backbones could create chiral stationary phases for chromatography or advanced coatings with specific optical properties.

In the realm of specialty chemicals, derivatives could function as chiral ligands in asymmetric catalysis or as building blocks for agrochemicals. The inherent chirality and functionality of the molecule make it an attractive starting point for creating complex, high-value chemical products beyond the pharmaceutical industry.

Collaborative Research Initiatives in Chiral Synthesis and Heterocyclic Chemistry

The complexity and interdisciplinary nature of modern chemical research have fostered a landscape of increased collaboration. Progress in the field of this compound is driven by collaborative initiatives that bring together experts from different areas of chemistry and biology. The synthesis and application of complex chiral heterocycles often require a combination of expertise in synthetic organic chemistry, catalysis, computational modeling, and pharmacology.

Published research on chiral morpholine derivatives frequently showcases collaborations between academic departments, such as chemistry and pharmacology, and between different universities and research institutions. nih.govnih.gov For example, the development of novel dopamine (B1211576) D4 receptor antagonists involved a joint effort between the Department of Chemistry and the Department of Pharmacology at Vanderbilt University. nih.gov Similarly, the design and evaluation of inhibitors for the APC-Asef interaction were the result of a collaboration between the State Key Laboratory of Pharmaceutical Biotechnology and the School of Chemistry and Chemical Engineering at Nanjing University. nih.gov These partnerships are essential for translating fundamental synthetic discoveries into practical applications, from designing new catalysts to evaluating the therapeutic potential of novel compounds. Such initiatives are crucial for tackling the multifaceted challenges in chiral synthesis and advancing the field of heterocyclic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.